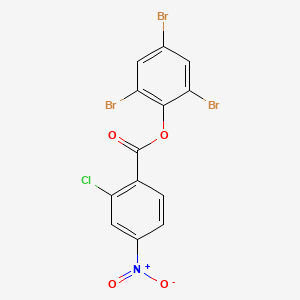![molecular formula C22H37NO B4883109 2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B4883109.png)
2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol
Übersicht
Beschreibung
2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol (CAS number: 70331-94-1) is a synthetic antioxidant commonly known as BHA-Cyclohexylamine. It is widely used in the food industry as a preservative to prevent the spoilage of fats and oils. In addition, it has also been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of BHA-Cyclohexylamine involves the scavenging of free radicals and the inhibition of lipid peroxidation. Free radicals are highly reactive molecules that can cause damage to cells and tissues through oxidative stress. Lipid peroxidation is a process in which free radicals attack and damage the lipids in cell membranes, leading to cell death. BHA-Cyclohexylamine is able to prevent these processes by neutralizing free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
BHA-Cyclohexylamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are important in protecting cells from oxidative damage. In addition, it has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BHA-Cyclohexylamine in lab experiments is its antioxidant properties, which can help to prevent oxidative damage to cells and tissues. In addition, it has also been found to have anti-inflammatory and anti-cancer properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one of the main limitations of using BHA-Cyclohexylamine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of BHA-Cyclohexylamine in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases, particularly those involving oxidative stress and inflammation. Another area of interest is in the development of new methods for the synthesis and purification of BHA-Cyclohexylamine, which may improve its efficiency and reduce its toxicity. Finally, further research is needed to better understand the biochemical and physiological effects of BHA-Cyclohexylamine, particularly in relation to its potential use in the prevention and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
BHA-Cyclohexylamine has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells and tissues. In addition, it has also been found to have anti-inflammatory and anti-cancer properties, which may be useful in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-21(2,3)18-13-16(14-19(20(18)24)22(4,5)6)15-23(7)17-11-9-8-10-12-17/h13-14,17,24H,8-12,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHKYNBJMGYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)
![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4883037.png)
![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)
![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)
![9-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4883087.png)

![3-allyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883101.png)
![methyl 2-(isobutyrylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4883110.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)